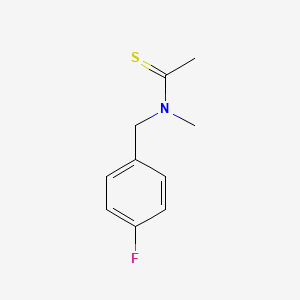

N-4-fluorobenzyl-N-methylthioacetamide

Description

N-4-Fluorobenzyl-N-methylthioacetamide is a thioacetamide derivative characterized by a fluorinated benzyl group and a methyl-substituted nitrogen. Thioacetamides are typically synthesized via nucleophilic addition reactions involving isothiocyanates and hydrazides, as demonstrated in the synthesis of hydrazinecarbothioamides (e.g., compounds [4–6] in ) . The presence of the fluorobenzyl group may enhance lipophilicity and influence electronic properties, similar to fluorinated compounds like Flufenacet () .

Properties

Molecular Formula |

C10H12FNS |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-methylethanethioamide |

InChI |

InChI=1S/C10H12FNS/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7H2,1-2H3 |

InChI Key |

QBZFIENIQXWDPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)N(C)CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Compounds for Comparison:

Hydrazinecarbothioamides [4–6] (): Contain a C=S group (IR: 1243–1258 cm⁻¹) and fluorophenyl substituents. These compounds undergo tautomerization to form triazole-thiones (e.g., [7–9]), confirmed by the absence of C=O bands in IR spectra .

Quinazolinone-Thioacetamides [5–10] (): Feature a thioacetamide group linked to a quinazolinone core. Their melting points (170–315°C) and yields (68–91%) highlight stability variations based on substituents .

Flufenacet (): An acetamide with fluorophenyl and trifluoromethyl groups (MW: 364.34, MP: 75°C). Its structure shares the N-fluorophenyl motif but differs in the acetamide backbone .

Table 1: Comparative Data for Selected Compounds

Spectral and Tautomeric Behavior

Physicochemical Properties

- Melting Points: Fluorinated compounds generally exhibit lower melting points due to reduced crystallinity (e.g., Flufenacet, MP: 75°C ). However, quinazolinone-thioacetamides show higher MPs (170–315°C), likely due to hydrogen bonding and rigid cores .

- Solubility: The fluorobenzyl group in N-4-fluorobenzyl-N-methylthioacetamide may enhance lipid solubility compared to non-fluorinated analogs, similar to Flufenacet’s design for agrochemical applications .

Research Implications and Limitations

- Bioactivity : Fluorinated thioacetamides are underexplored but may exhibit enhanced bioactivity, as seen in Flufenacet’s pesticidal properties .

- Spectral Gaps : Direct NMR/IR data for N-4-fluorobenzyl-N-methylthioacetamide are unavailable; inferences are drawn from analogs.

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -CF₃) may alter reactivity and stability, warranting further study.

Preparation Methods

Reaction Mechanism and Conditions

In this route, 4-fluorobenzyl alcohol reacts with 2-mercapto-N-methylacetamide in TFA. The acid protonates the hydroxyl group of the alcohol, facilitating nucleophilic attack by the thiol to form the thioether bond. The reaction typically proceeds at room temperature or under mild heating (60°C) for 4–20 hours.

Key Steps:

-

Reactant Preparation : 2-Mercapto-N-methylacetamide is synthesized via aminolysis of methyl thioacetate with methylamine.

-

Coupling : Equimolar amounts of 4-fluorobenzyl alcohol and 2-mercapto-N-methylacetamide are stirred in TFA.

-

Workup : The crude product is purified via flash chromatography (e.g., ethyl acetate/hexanes) to isolate N-4-fluorobenzyl-N-methylthioacetamide.

Optimization Insights:

-

Yield : Analogous reactions for diphenylmethanol derivatives yield 17–79% depending on substituent electronic effects. Electron-withdrawing groups (e.g., halogens) on the benzyl alcohol enhance reactivity.

-

Solvent : TFA is critical for activating the alcohol; alternatives like HCl or H2SO4 result in lower yields due to side reactions.

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction offers a robust alternative for forming thioethers under milder conditions. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-fluorobenzyl alcohol with 2-mercapto-N-methylacetamide.

Procedure Overview:

-

Reactants : 4-Fluorobenzyl alcohol, 2-mercapto-N-methylacetamide, DEAD, and triphenylphosphine are dissolved in anhydrous tetrahydrofuran (THF).

-

Reaction : The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the product.

Advantages:

-

Stereochemical Control : The Mitsunobu reaction proceeds with inversion of configuration, ensuring high regioselectivity.

-

Yield : Comparable to acid-catalyzed methods (50–70%) but with reduced side products.

Nucleophilic Substitution with 4-Fluorobenzyl Halides

This route utilizes 4-fluorobenzyl bromide or chloride as electrophiles, reacting with the thiolate anion of N-methylthioacetamide.

Synthetic Pathway:

-

Thiolate Generation : N-Methylthioacetamide is deprotonated with a strong base (e.g., NaH) in THF.

-

Alkylation : The thiolate attacks 4-fluorobenzyl bromide, forming the thioether linkage.

-

Workup : Aqueous extraction and chromatography yield the pure product.

Challenges and Solutions:

-

Base Sensitivity : N-Methylthioacetamide may decompose under strongly basic conditions. Using milder bases (e.g., K2CO3) in polar aprotic solvents (e.g., DMF) mitigates this issue.

-

Yield : Reported yields for analogous benzyl halide substitutions range from 45–65%.

Acylation of 4-Fluorobenzylmethylamine

Acylation of 4-fluorobenzylmethylamine with 2-(methylthio)acetyl chloride provides a direct route to the target compound.

Reaction Details:

-

Amine Synthesis : 4-Fluorobenzylmethylamine is prepared via reductive amination of 4-fluorobenzaldehyde with methylamine.

-

Acylation : The amine reacts with 2-(methylthio)acetyl chloride in dichloromethane (DCM) with triethylamine as a base.

-

Purification : The product is isolated via solvent evaporation and recrystallization.

Efficiency:

-

Yield : Flufenacet-related syntheses report 60–75% yields for similar acylations.

-

Purity : Recrystallization from diethyl ether enhances purity (>95% by HPLC).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Catalyzed | TFA, RT, 4–20 h | 17–79 | 90–95 | Simple setup, scalable | Corrosive solvent, moderate yields |

| Mitsunobu | DEAD, THF, 12 h | 50–70 | 85–90 | High selectivity | Costly reagents, sensitive to moisture |

| Nucleophilic Substitution | NaH/DMF, RT, 6 h | 45–65 | 80–88 | Broad substrate compatibility | Base-sensitive intermediates |

| Acylation | DCM, Et3N, 0°C–RT, 2 h | 60–75 | 95–98 | High purity, straightforward | Requires amine synthesis |

Experimental Optimization and Characterization

Critical Parameters:

Analytical Data:

-

1H NMR : Expected signals include δ 7.3–7.4 (m, Ar-H), 5.1 (s, CH2S), and 2.9 (s, N-CH3).

-

13C NMR : Peaks at δ 170.5 (C=O), 135.2 (C-F), and 35.7 (S-CH2) confirm structure.

Applications and Derivatives

N-4-Fluorobenzyl-N-methylthioacetamide serves as a precursor to herbicides and antipsychotics. For example:

Q & A

Q. Table 1. Comparative Synthesis Conditions for N-Arylthioacetamide Derivatives

| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzylamine | EtN | DCM | 0 → RT | 82 | |

| Phenylacetamide | NaHCO | THF | RT | 54 |

Yields using EtN are typically higher due to efficient HCl scavenging .

What analytical techniques are essential for structural elucidation and purity assessment of N-4-fluorobenzyl-N-methylthioacetamide?

Answer:

Critical Techniques :

- NMR Spectroscopy : H NMR should show aromatic protons (δ 7.2–7.4 ppm, para-fluorine coupling), methylene (δ 3.8–4.0 ppm, adjacent to sulfur), and N-methyl (δ 2.9–3.1 ppm). C NMR confirms the carbonyl (δ ~170 ppm) and fluorinated aromatic carbons.

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1220 cm (C-F stretch).

- Mass Spectrometry : HRMS to verify molecular formula (e.g., [M+H] for CHFNS).

- Chromatography : HPLC (≥95% purity, C18 column, acetonitrile/water) and TLC (R ~0.5 in ethyl acetate/hexane).

Discrepancies in spectral data may indicate impurities, requiring iterative recrystallization or alternative solvents .

How can researchers address contradictions in reported biological activities of N-4-fluorobenzyl-N-methylthioacetamide across studies?

Answer:

Discrepancies often arise from:

Q. Methodological Recommendations :

Standardize assays using CLSI/MENSE guidelines.

Perform dose-response curves (IC/EC) in triplicate.

Use computational docking (e.g., AutoDock Vina) to predict target interactions and rationalize activity trends .

What crystallographic strategies are suitable for resolving the 3D structure of N-4-fluorobenzyl-N-methylthioacetamide?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water).

- Refinement : Use SHELXL for high-resolution data (R < 5%). Key parameters include anisotropic displacement parameters and hydrogen bonding networks.

- Challenges : Fluorine atoms require high-resolution data (d ≤ 0.8 Å) for accurate positioning. Twinning or disorder may necessitate SHELXD for structure solution .

What toxicological profiles and safety protocols are critical for handling N-4-fluorobenzyl-N-methylthioacetamide?

Answer:

- Acute Toxicity : Analogous fluoroacetamides exhibit LD values of 5–15 mg/kg (oral, rodents), suggesting strict PPE (gloves, goggles, fume hoods) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Medical consultation is mandatory .

- Waste Management : Neutralize with 10% NaOH before disposal in approved containers.

How can computational chemistry predict the metabolic pathways of N-4-fluorobenzyl-N-methylthioacetamide?

Answer:

- In Silico Tools : Use Gaussian or Schrödinger Suite to model cytochrome P450-mediated oxidation. Predict major metabolites (e.g., S-oxidation to sulfoxide).

- Validation : Compare with LC-MS/MS data from in vitro hepatic microsome assays.

- Docking Studies : Map binding affinities to enzymes like CYP3A4 to identify metabolic hotspots .

What strategies validate the reproducibility of synthetic and analytical data for N-4-fluorobenzyl-N-methylthioacetamide?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.